1,2-Dichloroheptane

説明

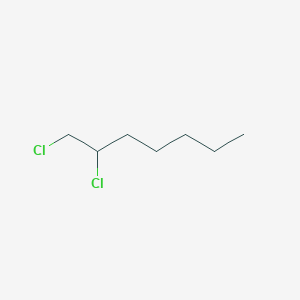

1,2-Dichloroheptane is a chlorinated hydrocarbon with the molecular formula C₇H₁₄Cl₂, featuring two chlorine atoms attached to adjacent carbon atoms in a seven-carbon alkane chain. Chlorinated alkanes like this compound are typically used as intermediates in organic synthesis, solvents, or precursors for polymer production .

特性

IUPAC Name |

1,2-dichloroheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Cl2/c1-2-3-4-5-7(9)6-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCSJABQCRFUCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502254 | |

| Record name | 1,2-Dichloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10575-87-8 | |

| Record name | 1,2-Dichloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

1,2-Dichloroheptane can be synthesized through the halogenation of 1-heptene. The reaction involves the addition of chlorine (Cl(_2)) to 1-heptene in the presence of carbon tetrachloride (CCl(_4)) as a solvent. This halogen addition reaction results in the formation of this compound .

Reaction: [ \text{C}7\text{H}{14} + \text{Cl}_2 \rightarrow \text{C}7\text{H}{14}\text{Cl}_2 ]

化学反応の分析

1,2-Dichloroheptane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles. For example, reacting with sodium hydroxide (NaOH) can replace chlorine atoms with hydroxyl groups, forming heptane-1,2-diol.

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treating with potassium tert-butoxide (KOtBu) can result in the formation of heptene.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH(_4)), converting it to heptane.

科学的研究の応用

1,2-Dichloroheptane has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other organochlorides and related compounds.

Biology: The compound can be used in studies involving the effects of organochlorides on biological systems.

Medicine: While not directly used as a drug, it serves as a model compound in pharmacological research to study the behavior of similar organochlorides.

作用機序

The mechanism of action of 1,2-dichloroheptane involves its interaction with nucleophiles and bases. The chlorine atoms, being electronegative, make the carbon atoms they are attached to electrophilic. This electrophilicity allows nucleophiles to attack these carbon atoms, leading to substitution or elimination reactions. The pathways involved include nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) mechanisms .

類似化合物との比較

1,2-Dichloroheptane vs. 1,7-Dichloroheptane

1,7-Dichloroheptane (CAS 821-76-1) is a structural isomer of this compound, with chlorine atoms positioned at the terminal carbons of the heptane chain. Key differences include:

The proximity of chlorine atoms in this compound likely increases its polarity and reactivity compared to 1,7-dichloroheptane, making it more suitable for elimination reactions or as a precursor in alkylation processes .

This compound vs. 1,2-Dichloroethane

1,2-Dichloroethane (CAS 107-06-2) is a smaller analog with two adjacent chlorines on a two-carbon chain. Key contrasts include:

This compound vs. 1,1-Dichloroethane

1,1-Dichloroethane (CAS 75-34-3), a chlorinated ethane with both chlorines on one carbon, differs significantly:

1,1-Dichloroethane’s simpler structure allows faster degradation via photolysis, whereas this compound’s larger size may lead to bioaccumulation in lipids .

Research Findings and Data Gaps

- Toxicity: While 1,2-dichloroethane is classified as a probable human carcinogen , data on this compound’s toxicity are lacking. Its larger molecular size may reduce absorption rates compared to smaller analogs.

- Environmental Impact : Chlorinated heptanes like 1,7-dichloroheptane are persistent in water and soil due to low biodegradability, suggesting similar risks for this compound .

- Synthesis : Evidence from alkylation reactions (e.g., 1,1-dichloroheptane with AlCl₃) highlights the role of chlorinated heptanes in producing complex hydrocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。